1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
Description
This compound features a quinoline core substituted with a methoxy group at position 4 and a 4-methylphenyl group at position 2. The quinoline is linked via a carbonyl group to a piperazine ring, which is further connected to a phenyl-ethanone moiety.
Properties
IUPAC Name |
1-[4-[4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-20-4-6-23(7-5-20)28-19-29(36-3)26-18-24(10-13-27(26)31-28)30(35)33-16-14-32(15-17-33)25-11-8-22(9-12-25)21(2)34/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGAVYVHQQQRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)C(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a quinoline moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of a piperazine ring and a methoxy group enhances its pharmacological properties.
Pharmacological Effects
The biological activity of 1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has been investigated in various studies, revealing several key pharmacological effects:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural components have shown promising results in inhibiting tumor growth.
- Antimicrobial Properties : The quinoline derivatives have been extensively studied for their antimicrobial activities. This compound's structure suggests potential effectiveness against bacterial and fungal pathogens.
- Cardiovascular Effects : Some related compounds have demonstrated vasodilatory and inotropic effects, which could imply similar actions for this compound. Research indicates that modifications in the piperazine ring can enhance these cardiovascular effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of the quinoline moiety suggests that it may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : The piperazine component may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | , |
| Antimicrobial | Inhibition of bacterial growth | |
| Cardiovascular | Vasodilatory effects |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of quinoline derivatives, a compound structurally similar to this compound was found to induce apoptosis in human breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoline derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. This study highlighted the potential for developing new antibiotics from compounds with similar structures .
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, adding various substituents to the piperazine ring can significantly alter the pharmacological profile, making it essential to explore different analogs for optimized activity .
Scientific Research Applications
The compound 1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and pharmacology, highlighting relevant case studies and providing comprehensive data.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives can inhibit the growth of breast and prostate cancer cells by inducing apoptosis (programmed cell death) . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Quinolines are also known for their antimicrobial activities. The presence of the piperazine moiety in this compound enhances its interaction with microbial targets.
- Case Study : In vitro studies have shown that similar quinoline compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications, particularly in treating neurological disorders.
- Case Study : Research has indicated that certain quinoline derivatives can act as neuroprotective agents, potentially offering therapeutic benefits in conditions such as Alzheimer's disease. For instance, a derivative showed promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Table 1: Biological Activities of Quinoline Derivatives
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Quinoline derivatives | Journal of Medicinal Chemistry |
| Antimicrobial | Similar quinoline compounds | International Journal of Antimicrobial Agents |
| Neuroprotective | Quinoline derivatives | Neuropharmacology Journal |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Effect |
|---|---|
| Piperazine ring | Enhances bioactivity |
| Methoxy group | Increases solubility |
| Carbonyl group | Critical for receptor binding |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Quinoline Modifications: Fluorine at position 6 () enhances electronic effects and metabolic stability . The 4-methoxy-2-(4-methylphenyl) groups in the target compound may improve hydrophobic interactions in enzyme binding .
Piperazine Functionalization :
- Sulfonyl groups (e.g., methylsulfonyl in ) increase solubility and hydrogen-bonding capacity .
- Bulky substituents (e.g., cyclopropanecarbonyl in ) may influence steric hindrance and pharmacokinetics .
Terminal Group Impact: Phenyl-ethanone (target compound and ) provides a planar aromatic system for π-π stacking .
Q & A
Q. What are the common synthetic strategies for synthesizing this compound, and how are key intermediates optimized?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the quinoline core via Skraup or Friedländer reactions, using 4-methoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid as a precursor.
- Step 2 : Activation of the carboxylic acid (e.g., using HATU or EDC) for coupling with piperazine.
- Step 3 : Final coupling of the piperazine intermediate with 4-acetylphenylboronic acid via Suzuki-Miyaura cross-coupling .
Key optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yields. Purity is confirmed via column chromatography or recrystallization .
Q. How is the compound’s structure validated using spectroscopic techniques?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, acetyl resonance at δ 2.6 ppm).
- HRMS : Exact mass analysis verifies molecular formula (e.g., [M+H]⁺ ion at m/z 523.2342).
- IR : Carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) confirm functional groups .
Q. How are solubility and stability optimized for in vitro assays?
- Solubility : DMSO is preferred for stock solutions (tested at 10 mM). For aqueous buffers, co-solvents like PEG-400 or cyclodextrins improve dissolution.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Stability in PBS (pH 7.4) is monitored via HPLC over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogen groups).
- Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition). Computational docking (e.g., AutoDock Vina) predicts binding interactions.
- Data interpretation : Correlate electronic (Hammett constants) and steric (Taft parameters) effects with activity trends .
Q. How should contradictory bioactivity data across studies be resolved?
- Potential causes : Variability in assay conditions (e.g., cell lines, serum concentration) or compound purity (e.g., residual solvents).
- Resolution : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines). Validate purity via LC-MS and elemental analysis. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational approaches predict metabolic stability and toxicity?
Q. How do polymorphic forms influence pharmacokinetic properties?
- Screening : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize via PXRD and DSC.
- Impact : Compare dissolution rates (USP Apparatus II) and bioavailability in rodent models. Polymorphs with higher entropy (Form II) often show faster absorption .
Q. What strategies mitigate off-target effects in cellular assays?
- Counter-screening : Test against related targets (e.g., kinase panels).
- Proteome profiling : Use affinity pulldown/MS to identify non-specific binding partners.
- CRISPR knockouts : Validate target specificity in isogenic cell lines .
Methodological Considerations
Q. How are reaction intermediates characterized to ensure synthetic fidelity?
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-DAD/ELSD : Detect impurities ≥0.1% (ICH Q3A guidelines).
- NMR relaxation editing : Suppress solvent peaks to identify low-abundance contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
